molecular formula C17H18BrN3O3 B5815439 N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide

N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide

Cat. No.: B5815439
M. Wt: 392.2 g/mol
InChI Key: UBMZJGCPMCDNIA-UHFFFAOYSA-N
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Description

N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboximidamide group and a phenoxyacetyl group, which is further substituted with a bromo and isopropyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-11(2)12-6-7-15(13(18)9-12)23-10-16(22)24-21-17(19)14-5-3-4-8-20-14/h3-9,11H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMZJGCPMCDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation: The phenoxy ring is then acylated with an acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Coupling Reaction: The acylated phenoxy compound is coupled with pyridine-2-carboximidamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • 2-Bromopyridine

Uniqueness

N’-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-2-carboximidamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenoxyacetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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